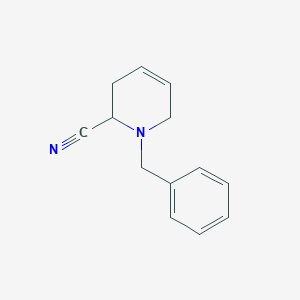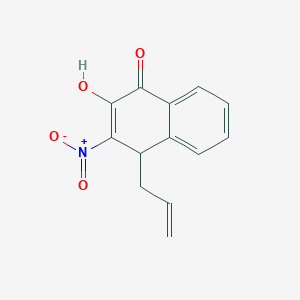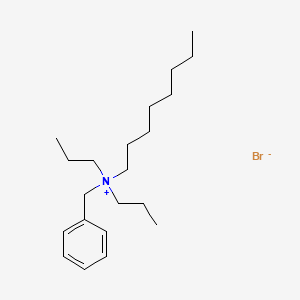
1-Benzyl-1,2,3,6-tetrahydropyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-1,2,3,6-tetrahydropyridine-2-carbonitrile is a heterocyclic compound that belongs to the class of tetrahydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-1,2,3,6-tetrahydropyridine-2-carbonitrile typically involves the reaction of benzylamine with a suitable nitrile precursor under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where benzylamine is reacted with a nitrile compound in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-1,2,3,6-tetrahydropyridine-2-carbonitrile undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles replace the benzyl group under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophiles: Sodium hydroxide (NaOH), other strong nucleophiles
Major Products Formed
Oxidation Products: Pyridine or pyridinium derivatives
Reduction Products: Reduced tetrahydropyridine derivatives
Substitution Products: Various substituted tetrahydropyridine derivatives
Scientific Research Applications
1-Benzyl-1,2,3,6-tetrahydropyridine-2-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-1,2,3,6-tetrahydropyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. Research has shown that the compound can cross the blood-brain barrier and selectively target dopaminergic neurons, making it a valuable tool in studying neurodegenerative diseases such as Parkinson’s Disease . The compound’s effects are mediated through its binding to specific receptors and enzymes, leading to alterations in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine
- 1-Benzyl-1,2,3,6-tetrahydropyridine-4-boronic acid, pinacol ester
- 1-Benzyl-6-hydroxy-1,4,5,6-tetrahydropyridine-3-carbonitrile
Uniqueness
1-Benzyl-1,2,3,6-tetrahydropyridine-2-carbonitrile is unique due to its specific nitrile functional group, which imparts distinct chemical reactivity and biological activity. This compound’s ability to cross the blood-brain barrier and selectively target dopaminergic neurons sets it apart from other similar tetrahydropyridine derivatives .
Properties
CAS No. |
89873-67-6 |
|---|---|
Molecular Formula |
C13H14N2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
1-benzyl-3,6-dihydro-2H-pyridine-2-carbonitrile |
InChI |
InChI=1S/C13H14N2/c14-10-13-8-4-5-9-15(13)11-12-6-2-1-3-7-12/h1-7,13H,8-9,11H2 |
InChI Key |
JKLIRFYWCQFOQE-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCN(C1C#N)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylurea](/img/structure/B14395477.png)
![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14395489.png)

![N~1~-[2-(Phenylcarbamoyl)phenyl]ethanediamide](/img/structure/B14395496.png)
![N-[(4-Chloro-2-fluorophenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14395497.png)
![O-{[1-(Triphenylmethyl)-1H-pyrazol-4-yl]methyl}hydroxylamine](/img/structure/B14395501.png)





![N-Methoxy-N-methyl-N'-[4-(4-phenylbutyl)phenyl]urea](/img/structure/B14395527.png)

